Cas no 3438-56-0 (5-Bromo-4-chloro-6-phenylpyrimidine)

5-Bromo-4-chloro-6-phenylpyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and chloro substituents enhances its reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The phenyl group at the 6-position contributes to its stability and influences electronic properties, facilitating applications in the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. Suitable for controlled functionalization, it serves as a key building block in the synthesis of complex molecules.
5-Bromo-4-chloro-6-phenylpyrimidine structure
3438-56-0 structure
Product name:5-Bromo-4-chloro-6-phenylpyrimidine
CAS No:3438-56-0
MF:C10H6BrClN2
MW:269.525040149689
CID:2823015
PubChem ID:13861012

5-Bromo-4-chloro-6-phenylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-chloro-6-phenylpyrimidine
    • SB60764
    • DB-083371
    • DTXSID40551369
    • AKOS015156913
    • 3438-56-0
    • Inchi: InChI=1S/C10H6BrClN2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H
    • InChI Key: WVUYMEHUPXATFE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 267.94029Da
  • Monoisotopic Mass: 267.94029Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • XLogP3: 3.5

5-Bromo-4-chloro-6-phenylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652176-10g
5-Bromo-4-chloro-6-phenylpyrimidine
3438-56-0 98%
10g
¥17437.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652176-5g
5-Bromo-4-chloro-6-phenylpyrimidine
3438-56-0 98%
5g
¥13076.00 2024-05-17
Chemenu
CM518527-1g
5-Bromo-4-chloro-6-phenylpyrimidine
3438-56-0 97%
1g
$465 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652176-1g
5-Bromo-4-chloro-6-phenylpyrimidine
3438-56-0 98%
1g
¥4886.00 2024-05-17

5-Bromo-4-chloro-6-phenylpyrimidine Related Literature

  • 1. 1243. The preparation of some 4,6-disubstituted pyrimidine-5-carboxylic acids
    M. D. Mehta,D. Miller,E. F. Mooney J. Chem. Soc. 1965 6695

Additional information on 5-Bromo-4-chloro-6-phenylpyrimidine

Introduction to 5-Bromo-4-chloro-6-phenylpyrimidine (CAS No. 3438-56-0)

5-Bromo-4-chloro-6-phenylpyrimidine, a compound with the chemical formula C₆H₄BrClN₂, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. This review provides an in-depth exploration of its chemical properties, synthesis methods, and recent applications in medicinal chemistry and drug development.

The molecular structure of 5-Bromo-4-chloro-6-phenylpyrimidine features a pyrimidine core substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a phenyl group at the 6-position. This arrangement imparts unique reactivity, making it a versatile building block for further functionalization. The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

In recent years, 5-Bromo-4-chloro-6-phenylpyrimidine has garnered considerable attention due to its role in the development of novel therapeutic agents. One of the most promising applications is in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The pyrimidine scaffold is a common motif in many kinase inhibitors, and modifications at the 5-, 4-, and 6-positions can fine-tune binding affinity and selectivity.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-4-chloro-6-phenylpyrimidine as a precursor in the development of small-molecule inhibitors targeting Bruton's tyrosine kinase (BTK). BTK inhibitors have shown significant promise in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The brominated and chlorinated pyrimidine derivative serves as a key intermediate in constructing molecules that selectively inhibit BTK activity.

The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine typically involves a multi-step process starting from readily available aromatic precursors. One common synthetic route involves the chlorination of 5-bromoanthranilic acid followed by condensation with phenylhydrazine to form the pyrimidine ring. Subsequent bromination under controlled conditions yields the desired product. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been explored to improve yield and purity.

The reactivity of 5-Bromo-4-chloro-6-phenylpyrimidine makes it an attractive candidate for further derivatization. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, have been widely used to introduce various functional groups at the pyrimidine core. These modifications enable the creation of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

In addition to its pharmaceutical applications, 5-Bromo-4-chloro-6-phenylpyrimidine has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These complexes exhibit interesting photophysical properties and have been investigated for potential applications in catalysis and luminescent materials.

The growing interest in green chemistry has prompted researchers to develop more sustainable synthetic routes for 5-Bromo-4-chloro-6-phenylpyrimidine. Recent advances include the use of biocatalysts and microwave-assisted synthesis to reduce reaction times and minimize waste. Such environmentally friendly approaches align with the broader goals of reducing the environmental impact of chemical manufacturing processes.

The pharmacological profile of derivatives of 5-Bromo-4-chloro-6-phenylpyrimidine continues to be an area of active research. Preclinical studies have demonstrated promising results in several therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. The structural flexibility offered by this compound allows for the design of molecules with tailored biological activities.

In conclusion, 5-Bromo-4-chloro-6-phenylpyrimidine (CAS No. 3438-56-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for drug discovery and industrial applications. As research continues to uncover new synthetic methods and biological activities, this compound is poised to remain at the forefront of chemical innovation.

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